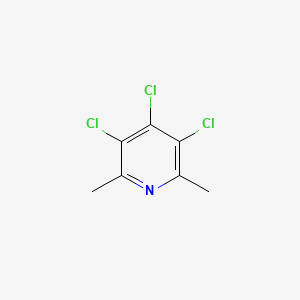

3,4,5-Trichloro-2,6-dimethylpyridine

Description

BenchChem offers high-quality 3,4,5-Trichloro-2,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trichloro-2,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYZELVCDIERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 3,4,5-Trichloro-2,6-dimethylpyridine for Advanced Research

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, a polychlorinated derivative of 2,6-lutidine, is a highly functionalized heterocyclic compound that serves as a valuable and specialized building block in modern organic synthesis. Its unique substitution pattern, featuring both steric hindrance from the flanking methyl groups and distinct electronic environments for the three chloro substituents, endows it with specific reactivity profiles. This makes it a strategic reagent for the construction of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the nuanced properties and reactivity of this compound is key to leveraging its potential in creating novel, high-value molecules. This guide provides an in-depth examination of its chemical properties, a plausible synthetic route, and a detailed case study of its application in the synthesis of precursors for anti-neoplastic agents.

Physicochemical and Spectroscopic Profile

The fundamental properties of 3,4,5-Trichloro-2,6-dimethylpyridine are summarized below. It is a solid at room temperature, requiring refrigerated storage under an inert atmosphere to maintain its integrity.

| Property | Value | Source(s) |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethylpyridine | PubChem[1] |

| Synonyms | 3,4,5-Trichloro-2,6-lutidine | PubChem[1] |

| CAS Number | 28597-08-2 | PubChem[1] |

| Molecular Formula | C₇H₆Cl₃N | PubChem[1] |

| Molecular Weight | 210.49 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted Boiling Point | 240.0 ± 35.0 °C at 760 mmHg | MySkinRecipes[2] |

| Predicted LogP | 3.5 | PubChem[1] |

| Purity | ≥97% | Sigma-Aldrich |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3,4,5-Trichloro-2,6-dimethylpyridine.

-

Nuclear Magnetic Resonance (¹H NMR): Due to the molecule's C₂ symmetry, the two methyl groups at the 2- and 6-positions are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to exhibit a single, sharp singlet for the six protons. PubChem provides reference to this spectral data[1].

-

Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and insights into the fragmentation patterns. The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of three chlorine atoms. Key fragments observed in its GC-MS data include m/z values of 209 (M+), 211 (M+2), and significant fragments at 171 and 174, corresponding to the loss of chlorine and other moieties[1].

Synthesis and Mechanistic Considerations

While detailed, contemporary synthetic procedures for 3,4,5-Trichloro-2,6-dimethylpyridine are not widely published in mainstream journals, its structure strongly suggests a synthesis via the direct, exhaustive chlorination of its parent heterocycle, 2,6-dimethylpyridine (also known as 2,6-lutidine). Research into the chlorination of lutidine derivatives was reported as early as 1967, indicating a long-standing interest in these transformations[3].

Proposed Synthetic Pathway: Electrophilic Chlorination

The synthesis logically proceeds via the electrophilic aromatic substitution of 2,6-lutidine.

Caption: Proposed synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine.

Causality Behind Experimental Choices

-

Starting Material: 2,6-Lutidine is an electron-rich pyridine derivative. The two methyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution, making direct chlorination a feasible strategy.

-

Reaction Conditions: Unlike benzene, the pyridine ring is inherently electron-deficient, which can make electrophilic substitution challenging. However, the activating methyl groups facilitate the reaction. To achieve exhaustive chlorination at the 3, 4, and 5 positions, forcing conditions would likely be necessary. This could involve high temperatures, pressure, and the use of a Lewis acid catalyst or a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) in conjunction with a radical initiator. The reaction must overcome both the decreasing ring activation with each added electron-withdrawing chlorine atom and the steric hindrance imposed by the methyl groups.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3,4,5-Trichloro-2,6-dimethylpyridine is rooted in the differential reactivity of its three chlorine atoms. This allows for regioselective functionalization, a highly desirable trait in multi-step synthesis.

Core Reactivity Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to this molecule's application is the enhanced reactivity of the chlorine atom at the C4 position towards nucleophiles.

-

Electronic Activation: The C4-chloro group is in a para position relative to the ring's nitrogen atom. In a nucleophilic aromatic substitution (SNAr) reaction, the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

-

Deactivation of C3/C5: The chlorine atoms at the C3 and C5 positions are meta to the nitrogen. The nitrogen's electron-withdrawing inductive effect deactivates these positions, but it cannot provide resonance stabilization for an SNAr intermediate. Consequently, these positions are significantly less reactive towards nucleophiles.

This reactivity difference allows chemists to selectively replace the C4-chloro group while leaving the C3 and C5 chlorines intact for potential subsequent transformations.

Case Study: Synthesis of an Anti-Neoplastic Agent Precursor

A clear demonstration of this principle is found in a patent describing the synthesis of compounds for use as cysteine protease inhibitors, which are targets in cancer therapy[4][5]. In this work, 3,4,5-Trichloro-2,6-dimethylpyridine is used as a key starting material.

Caption: Regioselective functionalization workflow.

Experimental Protocol: Synthesis of Sodium 3,5-dichloro-2,6-dimethylpyridine-4-thiolate[4][5]

This protocol serves as a self-validating system, as the high yield reported in the source patent confirms the efficiency and selectivity of the transformation.

-

Reagents:

-

3,4,5-Trichloro-2,6-dimethylpyridine (350 mg, 1.66 mmol)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O) (146 mg, 1.99 mmol)

-

-

Procedure: The reaction is carried out by treating the starting trichloropyridine with sodium hydrosulfide hydrate.

-

Work-up & Isolation: Upon completion, the reaction mixture is processed to isolate the final product.

-

Outcome: The procedure yields the target product, sodium 3,5-dichloro-2,6-dimethylpyridine-4-thiolate, as a solid (300 mg, 79% yield). This product is then used directly in subsequent synthetic steps.

This case study perfectly illustrates how the unique reactivity of 3,4,5-Trichloro-2,6-dimethylpyridine allows it to function as a scaffold, enabling the precise introduction of a thiol group at the C4 position. The resulting molecule is a precursor for inhibitors targeting enzymes in the ubiquitin-proteasome pathway, such as USP7, a critical pathway in cell regulation and a significant target in oncology research[5].

Safety and Handling

As a reactive chemical intermediate, 3,4,5-Trichloro-2,6-dimethylpyridine requires careful handling.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark) and carries the hazard statement H302: Harmful if swallowed.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place at 2-8°C, under an inert atmosphere to prevent degradation.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

3,4,5-Trichloro-2,6-dimethylpyridine is more than just a chlorinated heterocycle; it is a precision tool for the synthetic chemist. Its value lies in the predictable and highly regioselective reactivity of its C4-chloro position, enabling clean, high-yield SNAr reactions. This property makes it an ideal scaffold for building complex molecules, particularly in the development of new therapeutic agents where precise control of molecular architecture is paramount. For scientists in drug discovery and development, this compound represents a strategic starting point for accessing novel chemical space and constructing targeted, high-efficacy drug candidates.

References

-

PubChem. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

- Google Patents. (2014). US8680139B2 - Anti-neoplastic compounds, compositions and methods.

-

Google Patents. (2010). United States Patent Application Publication US 2010/0075990 A1. Retrieved January 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. Retrieved January 5, 2026, from [Link]

-

Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387-389. DOI: 10.1248/yakushi1947.87.4_387. Retrieved January 5, 2026, from [Link]

Sources

- 1. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trichloro-2,6-dimethylpyridine [myskinrecipes.com]

- 3. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3,4,5-Trichloro-2,6-dimethylpyridine CAS 28597-08-2 data sheet

An In-depth Technical Guide to 3,4,5-Trichloro-2,6-dimethylpyridine (CAS 28597-08-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,5-Trichloro-2,6-dimethylpyridine, a halogenated heterocyclic compound. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors. We will delve into its chemical and physical properties, spectral characteristics, a plausible synthetic approach, and critical safety protocols.

Core Compound Identity and Properties

3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-Trichloro-2,6-lutidine, is a solid organic compound. The strategic placement of three chlorine atoms and two methyl groups on the pyridine ring dictates its reactivity and utility as a building block in organic synthesis.

Chemical Structure

The structural arrangement of this molecule is key to its function in synthetic chemistry. The methyl groups at positions 2 and 6 provide steric hindrance that can direct reactions at other sites, while the electron-withdrawing chlorine atoms at the 3, 4, and 5 positions significantly influence the electron density of the pyridine ring.

Caption: Chemical structure of 3,4,5-Trichloro-2,6-dimethylpyridine.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical data sources.[1][2][3]

| Property | Value | Source |

| CAS Number | 28597-08-2 | [1][2] |

| Molecular Formula | C₇H₆Cl₃N | [1][2] |

| Molecular Weight | 210.49 g/mol | [2] |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethylpyridine | [1] |

| Synonyms | 2,6-Lutidine, 3,4,5-trichloro-; 2,6-Dimethyl-3,4,5-trichloropyridine; 3,4,5-Trichloro-2,6-lutidine | [1][4] |

| Appearance | Solid | [4] |

| Boiling Point | 240.0 ± 35.0 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |

| LogP | 3.54 (Predicted) | [3] |

| SMILES | CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl | [1] |

| InChIKey | OHVYZELVCDIERE-UHFFFAOYSA-N | [1][4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The data available for 3,4,5-Trichloro-2,6-dimethylpyridine provides a clear fingerprint for its structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which helps in determining the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data is available and is crucial for structural elucidation.[1] For 3,4,5-Trichloro-2,6-dimethylpyridine, the proton NMR spectrum is expected to be relatively simple. Due to the symmetrical nature of the substitution, the two methyl groups at the C2 and C6 positions are chemically equivalent. This would result in a single, sharp singlet in the upfield region of the spectrum, integrating to six protons. The absence of protons on the pyridine ring itself simplifies the spectrum, making the methyl signal the sole feature.

Synthesis and Reaction Chemistry

While specific, detailed published syntheses for 3,4,5-trichloro-2,6-dimethylpyridine are not abundant in readily available literature, a plausible synthetic route can be designed based on established chlorination methodologies for pyridine derivatives. The most logical precursor is 2,6-dimethylpyridine (2,6-lutidine).

The synthesis would likely proceed via a multi-step chlorination process, potentially involving an N-oxide intermediate to facilitate electrophilic substitution on the pyridine ring. Direct high-temperature gas-phase chlorination is another established method for producing polychlorinated pyridines.[6]

Proposed Synthetic Workflow

This proposed workflow illustrates a logical pathway from a common starting material to the target compound. The causality behind this choice is the activation of the pyridine ring towards chlorination via N-oxidation, a common strategy to overcome the inherent electron-deficient nature of the pyridine ring.

Caption: Proposed synthetic workflow for 3,4,5-Trichloro-2,6-dimethylpyridine.

Exemplary Experimental Protocol (Conceptual)

This protocol is a conceptual guide based on general procedures for pyridine chlorination.[7][8] It must be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2,6-Dimethylpyridine N-oxide

-

To a stirred solution of 2,6-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 60°C with an ice bath.

-

After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a saturated sodium carbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide intermediate.

Step 2: Chlorination to the Final Product

-

Self-Validating System: The success of this multi-step chlorination relies on careful control of temperature and reagent stoichiometry. Each successive chlorination step requires harsher conditions due to the increasing deactivation of the ring by the added chlorine atoms.

-

Combine the 2,6-dimethylpyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for several hours. The reaction introduces chlorine atoms onto the ring.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a base.

-

Extract the product with an organic solvent.

-

For exhaustive chlorination to achieve the trichloro- derivative, the partially chlorinated products may need to be subjected to more vigorous conditions, such as high-temperature chlorination with chlorine gas in the presence of a Lewis acid catalyst.[6]

-

Purify the final product by recrystallization or column chromatography.

Applications in Research and Development

The primary utility of 3,4,5-Trichloro-2,6-dimethylpyridine lies in its role as a versatile intermediate.

-

Agrochemical Synthesis : This compound is principally used as a building block in the synthesis of agricultural chemicals.[5] Its structure allows for efficient modification to create targeted herbicides and pesticides. The chlorine substituents are key reactive handles that can be displaced or can modify the electronic properties of a final active ingredient, enhancing its efficacy against specific weeds or pests.[5]

-

Pharmaceutical Precursors : The polychlorinated pyridine scaffold is present in various biologically active molecules. This compound serves as a precursor for developing novel pharmaceutical agents. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions to introduce diverse functionalities, enabling the exploration of new chemical space in drug discovery programs.

Safety, Handling, and Storage

As with any polychlorinated aromatic compound, 3,4,5-Trichloro-2,6-dimethylpyridine must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not detailed in the search results, data from structurally related compounds like other trichloropyridines and dimethylpyridines provide essential guidance.[9][10][11]

Hazard Identification (Inferred)

-

Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10]

-

Irritation : Likely to cause skin and serious eye irritation.[10]

-

Environmental : Halogenated organic compounds can be persistent in the environment and should not be released into waterways.[11]

Recommended Handling and PPE

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Flame-retardant or antistatic protective clothing may be advisable.[12]

-

Respiratory Protection : If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Recommended storage is under an inert atmosphere at 2-8°C.[2][5]

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

-

PubChem. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

-

US EPA. (n.d.). Pyridine, 3,4,5-trichloro-2,6-difluoro-. Substance Registry Services. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

-

National Institutes of Health. (2024, November 22). 3,5,6-Trichloropyridin-2-ol. PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

-

European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Retrieved from [Link]

Sources

- 1. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 28597-08-2|3,4,5-Trichloro-2,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pyridine, 3,4,5-trichloro-2,6-dimethyl- | CymitQuimica [cymitquimica.com]

- 5. 3,4,5-Trichloro-2,6-dimethylpyridine [myskinrecipes.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine

An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trichloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloro-2,6-dimethylpyridine, a member of the highly functionalized pyridine family, represents a significant building block for medicinal chemistry and materials science. The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[1][2] This guide provides a comprehensive analysis of the , delving into its computed structural and electronic properties, anticipated spectroscopic signatures, and likely chemical reactivity. We will explore a plausible synthetic pathway and discuss how its unique substitution pattern—featuring both electron-donating methyl groups and electron-withdrawing chlorine atoms—creates a versatile platform for the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-trichloro-2,6-lutidine, is a solid, polychlorinated heterocyclic aromatic compound.[3] Its core structure consists of a pyridine ring substituted with three chlorine atoms at the 3, 4, and 5 positions, and two methyl groups at the 2 and 6 positions. This specific arrangement of substituents dictates its physical and chemical behavior.

The fundamental identifiers and computed physicochemical properties are summarized below. These values, primarily derived from computational models, provide a baseline for understanding the molecule's behavior in various chemical environments.[4][5]

| Property | Value | Source |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethylpyridine | [4] |

| Synonyms | 3,4,5-Trichloro-2,6-lutidine; 2,6-Dimethyl-3,4,5-trichloropyridine | [4] |

| CAS Number | 28597-08-2 | [4] |

| Molecular Formula | C₇H₆Cl₃N | [4] |

| Molecular Weight | 210.49 g/mol | [4] |

| Canonical SMILES | CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl | [4] |

| InChIKey | OHVYZELVCDIERE-UHFFFAOYSA-N | [4] |

| Predicted LogP | 3.54 | [5] |

| Predicted Boiling Point | 240.0 ± 35.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | [5] |

Structural and Electronic Analysis (Theoretical)

While an experimental crystal structure is not publicly available, we can deduce significant details about the molecule's geometry and electronic landscape through computational modeling and an understanding of fundamental chemical principles.

Molecular Geometry

The central pyridine ring is aromatic and therefore planar. The two methyl groups at the C2 and C6 positions are sp³ hybridized, while all ring atoms and the chlorine substituents are sp² hybridized. Due to steric hindrance between the bulky chlorine atoms and the adjacent methyl groups, some out-of-plane torsion or slight bond angle distortions are expected to minimize repulsive forces. The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4-Cl bond, which renders the two methyl groups and the chlorine atoms at C3 and C5 chemically equivalent.

Electronic Effects of Substituents

The electronic character of the pyridine ring is significantly modulated by its substituents. This interplay is critical for predicting the molecule's reactivity.

-

Chlorine Atoms (Cl): Act as electron-withdrawing groups through the inductive effect (-I) due to their high electronegativity. They also possess lone pairs that can participate in resonance, acting as weak electron-donating groups (+R). For halogens, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring towards electrophilic attack.

-

Methyl Groups (CH₃): Act as electron-donating groups through both induction (+I) and hyperconjugation. They increase the electron density of the pyridine ring.

-

Pyridine Nitrogen (N): The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect on the ring, making pyridine inherently less reactive towards electrophiles than benzene.[6]

The combination of three strongly withdrawing chlorine atoms and the ring nitrogen makes the carbon atoms of the pyridine ring significantly electron-deficient. This is partially offset by the electron-donating methyl groups. This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , a key reaction for its further functionalization.

Caption: Electronic influences on the 3,4,5-Trichloro-2,6-dimethylpyridine ring.

Anticipated Spectroscopic Signatures

-

¹H NMR: Due to the molecule's symmetry, the two methyl groups at positions C2 and C6 are chemically equivalent. Therefore, the proton NMR spectrum is expected to be very simple, showing a single sharp singlet in the aliphatic region (likely ~2.5-2.8 ppm), integrating to 6 protons.

-

¹³C NMR: The symmetry of the molecule results in four distinct carbon environments. The anticipated spectrum would show:

-

One signal for the two equivalent methyl carbons (C2-CH₃ and C6-CH₃).

-

One signal for the two equivalent substituted carbons C2 and C6.

-

One signal for the two equivalent chlorine-substituted carbons C3 and C5.

-

One signal for the unique chlorine-substituted carbon C4.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would reflect the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching absorptions in the fingerprint region.

Proposed Synthesis and Experimental Workflow

A direct and plausible route to 3,4,5-Trichloro-2,6-dimethylpyridine is the electrophilic chlorination of the readily available starting material, 2,6-dimethylpyridine (2,6-lutidine). The electron-donating methyl groups activate the ring towards substitution, although the inherent electron-deficient nature of the pyridine ring requires forcing conditions.

Retrosynthetic Approach

The synthesis can be envisioned as the direct functionalization of the lutidine core.

Caption: Retrosynthetic analysis for the target molecule.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for the chlorination of pyridine derivatives.[7] Optimization would be required.

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine gas and HCl byproduct.

-

Reaction: 2,6-dimethylpyridine (1.0 mole) is charged into the flask. The reaction is heated to 150-180 °C.

-

Chlorination: Chlorine gas is bubbled through the molten starting material at a controlled rate. The reaction is highly exothermic and temperature should be carefully monitored. The reaction is continued for several hours until GC-MS analysis of an aliquot shows consumption of the starting material and intermediates.

-

Workup: After cooling to room temperature, the reaction mixture, which contains the desired product and HCl salts, is cautiously neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.

-

Extraction: The neutralized mixture is extracted several times with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layers are combined.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation to yield pure 3,4,5-Trichloro-2,6-dimethylpyridine.

Synthetic Workflow Diagram

Caption: Proposed workflow for synthesis and purification.

Chemical Reactivity and Applications in Drug Discovery

The true value of 3,4,5-Trichloro-2,6-dimethylpyridine for medicinal chemists lies in its potential for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, enhanced by the three chlorine atoms, makes it an excellent substrate for reactions with various nucleophiles.

-

Site Selectivity: The chlorine at the C4 position is expected to be the most reactive towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, which provides greater stabilization compared to attack at C3 or C5.

-

Versatile Derivatization: This reactivity allows for the strategic, and potentially sequential, displacement of the chlorine atoms with a wide range of nucleophiles, including:

-

O-nucleophiles: Alcohols and phenols to form ethers.

-

N-nucleophiles: Amines (primary and secondary) to form substituted anilines, which are common in bioactive molecules.

-

S-nucleophiles: Thiols to form thioethers.

-

This capacity for diversification makes 3,4,5-Trichloro-2,6-dimethylpyridine a powerful scaffold. A drug development professional could use this core to build a library of compounds where different functional groups are systematically placed at the 3, 4, and 5 positions, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. The methyl groups at C2 and C6 provide steric bulk and lipophilicity, which can be crucial for tuning properties like metabolic stability and protein-binding interactions.[2]

Conclusion

3,4,5-Trichloro-2,6-dimethylpyridine is a structurally intriguing molecule whose full potential is yet to be explored in the literature. Its symmetrical, highly functionalized, and electron-deficient pyridine core makes it an ideal candidate for synthetic exploitation. Based on established chemical principles, its structure is readily predictable, and its reactivity is primed for diversification via nucleophilic aromatic substitution. For researchers in drug discovery, this compound serves as a versatile and valuable scaffold, offering multiple handles for chemical modification to generate novel molecules with tailored pharmacological profiles. Further experimental validation of its synthesis, structure, and reactivity will undoubtedly cement its role as a valuable tool in the chemist's arsenal.

References

-

MDPI. (n.d.). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]

-

Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

synthesis pathways for 3,4,5-Trichloro-2,6-dimethylpyridine

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, a polychlorinated derivative of 2,6-lutidine, represents a class of highly functionalized heterocyclic compounds.[1] Polychlorinated pyridines are of significant interest to researchers in agrochemicals, pharmaceuticals, and materials science due to their role as versatile chemical intermediates.[2] The chlorine substituents provide reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl groups can influence the molecule's steric and electronic properties.

The synthesis of such poly-substituted pyridines can be challenging. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic substitution reactions that are common for benzene derivatives. Consequently, achieving exhaustive chlorination often requires forcing conditions. This guide provides a comprehensive overview of the most plausible synthetic pathway to 3,4,5-Trichloro-2,6-dimethylpyridine, grounded in the established principles of pyridine chemistry.

Core Synthesis Pathway: Exhaustive Chlorination of 2,6-Dimethylpyridine

The most direct and logical synthetic route to 3,4,5-Trichloro-2,6-dimethylpyridine is the exhaustive electrophilic chlorination of the readily available starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine).

Scientific Rationale and Mechanistic Considerations

The 2,6-lutidine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the two methyl groups at the 2- and 6-positions are weakly activating and direct electrophilic substitution to the 3-, 4-, and 5-positions. To overcome the ring's inherent resistance and achieve trichlorination, high-energy conditions are necessary.

High-temperature, catalyst-free, liquid-phase chlorination with chlorine gas is a known method for producing polychlorinated pyridines.[2] This approach avoids the use of metal catalysts which, while accelerating the reaction, can sometimes lead to complex mixtures of isomers.[2] The reaction proceeds stepwise, likely forming mono- and di-chlorinated intermediates before the final trichlorinated product is obtained. The high temperatures provide the necessary activation energy for the electrophilic attack of chlorine on the electron-deficient ring.

Proposed Synthesis Workflow

The following diagram illustrates the proposed transformation from the starting material to the final product.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3,4,5-Trichloro-2,6-dimethylpyridine

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-Trichloro-2,6-dimethylpyridine (CAS No. 28597-08-2), a substituted pyridine of interest to researchers and professionals in drug development and chemical synthesis. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The methodologies presented herein are designed to serve as a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Overview

3,4,5-Trichloro-2,6-dimethylpyridine possesses a pyridine ring substituted with three chlorine atoms and two methyl groups. This substitution pattern dictates its unique spectral characteristics. The molecular formula is C₇H₆Cl₃N, with a monoisotopic mass of 208.956582 Da.[1] The symmetrical nature of the substitution on the pyridine ring is a key determinant of its NMR spectra.

Caption: Molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,4,5-Trichloro-2,6-dimethylpyridine, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectral Data (Predicted)

Due to the symmetrical nature of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two protons on these methyl groups. Therefore, a single peak is expected in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Singlet | 6H | 2,6-di-CH₃ |

Rationale for Prediction: The chemical shift of methyl groups on a pyridine ring typically appears in the range of 2.3-2.6 ppm.[2] The presence of electron-withdrawing chlorine atoms on the ring is expected to deshield the methyl protons slightly, shifting their resonance downfield. A singlet is predicted as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C2, C6 |

| ~140 - 145 | C4 |

| ~130 - 135 | C3, C5 |

| ~20 - 25 | 2,6-di-CH₃ |

Rationale for Prediction: The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most deshielded.[3] The carbon bearing the third chlorine (C4) will also be significantly downfield. The carbons at positions 3 and 5 will be chemically equivalent. The methyl carbons will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data for 3,4,5-Trichloro-2,6-dimethylpyridine involves the following steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[5]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch[2] |

| 2980 - 2850 | Medium | CH₃ symmetric and asymmetric stretch |

| 1600 - 1550 | Medium-Strong | C=C and C=N ring stretching vibrations[6] |

| 1450 - 1350 | Medium | CH₃ bending and ring vibrations |

| 1200 - 1000 | Strong | C-Cl stretch |

| 900 - 675 | Strong | C-H out-of-plane bending ("oop")[2] |

Rationale for Prediction: The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl groups below 3000 cm⁻¹, and characteristic C=C and C=N stretching vibrations of the pyridine ring. Strong absorptions in the lower wavenumber region are expected due to the C-Cl stretching vibrations.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet technique is a standard and reliable method for obtaining high-quality IR spectra of solid samples.[7][8][9][10][11]

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of the 3,4,5-Trichloro-2,6-dimethylpyridine sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous mixture.

-

-

Pellet Formation:

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Table 4: Predicted Key Mass Fragments

| m/z | Ion | Comments |

| 209/211/213/215 | [M]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms. |

| 194/196/198/200 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 174/176/178 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 139/141 | [M - 2Cl]⁺ | Loss of two chlorine radicals. |

Rationale for Prediction: The molecular ion is expected to be observed. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or a substituent alkyl group.[12][13] The relative intensities of the isotopic peaks can be used to confirm the number of chlorine atoms in each fragment.

Sources

- 1. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

physical properties of 3,4,5-Trichloro-2,6-dimethylpyridine

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trichloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, a halogenated derivative of 2,6-lutidine, represents a class of heterocyclic compounds with significant potential in agrochemical and pharmaceutical synthesis. Its utility as a chemical intermediate stems from the unique reactivity conferred by the chlorine and methyl substituents on the pyridine ring. A thorough understanding of its physical properties is a critical prerequisite for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of 3,4,5-Trichloro-2,6-dimethylpyridine and outlines the authoritative experimental protocols for their validation and further characterization.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for 3,4,5-Trichloro-2,6-dimethylpyridine is summarized below.

Table 1: Chemical Identifiers for 3,4,5-Trichloro-2,6-dimethylpyridine

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 28597-08-2 | [1][2][3] |

| Molecular Formula | C₇H₆Cl₃N | [2][3][4] |

| Molecular Weight | 210.49 g/mol | [2][3][4] |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethylpyridine | [3] |

| Common Synonyms | 2,6-Dimethyl-3,4,5-trichloropyridine, 3,4,5-Trichloro-2,6-lutidine | [2][3][5] |

| InChIKey | OHVYZELVCDIERE-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |[3] |

The molecular structure, depicted below, is fundamental to its physical properties. The substituted pyridine core creates a specific electronic and steric environment that dictates its intermolecular interactions.

Caption: Molecular Structure of 3,4,5-Trichloro-2,6-dimethylpyridine.

Physicochemical Properties: A Data-Driven Overview

The majority of publicly available data on the are computationally predicted. While these values provide useful estimates, they must be validated through rigorous experimental determination for mission-critical applications.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 240.0 ± 35.0 °C (at 760 mmHg) | [2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 122.1 ± 11.5 °C | [2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg (at 25 °C) | [2] |

| Refractive Index | 1.558 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.54 |[2] |

Insight: The high predicted boiling point suggests low volatility at room temperature. The LogP value greater than 3 indicates significant lipophilicity, predicting poor solubility in water and good solubility in nonpolar organic solvents. These characteristics are crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Experimental Characterization Workflow

The following section details the authoritative, step-by-step protocols for the experimental determination of the key physical properties of a novel or sparsely characterized solid compound like 3,4,5-Trichloro-2,6-dimethylpyridine. This workflow ensures data integrity and reproducibility.

Caption: Standard workflow for physical characterization of a chemical standard.

Melting Point Determination: A Self-Validating System

The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powder to pack a small amount of sample (2-4 mm high) into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Using a new capillary, heat the block to a temperature approximately 10 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range, making this a reliable, self-validating check for purity.

Solubility Profiling

Understanding solubility is paramount for designing reaction conditions, purification strategies, and formulations.

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: Choose a representative panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.

-

Observation: Observe for dissolution. Classify solubility based on the amount of solvent required to fully dissolve the sample (e.g., "soluble" if dissolved in <1 mL, "sparingly soluble" if dissolved in 1-3 mL, "insoluble" if undissolved in >3 mL).

-

Temperature Effect: Gently warm any tubes where the compound is insoluble to observe if solubility increases with temperature.

Insight: Based on its predicted LogP of 3.54, 3,4,5-Trichloro-2,6-dimethylpyridine is expected to show high solubility in solvents like dichloromethane, toluene, and ethyl acetate, and low solubility in water.[2] This information directly informs choices for recrystallization solvents.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic data provides an unambiguous confirmation of the molecular structure. Public databases indicate that ¹H NMR and GC-MS data are available for this compound.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms. For 3,4,5-Trichloro-2,6-dimethylpyridine, one would expect a single signal in the aromatic region corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

-

¹³C NMR: This provides information on the carbon framework. One would expect distinct signals for the different carbon atoms in the molecule, with their chemical shifts providing further evidence of the substitution pattern.

B. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula (C₇H₆Cl₃N). The isotopic pattern observed will be characteristic of a molecule containing three chlorine atoms, providing a definitive diagnostic feature.

C. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Key expected vibrations for this molecule would include C-H stretching from the methyl groups, C=C and C=N stretching from the aromatic ring, and C-Cl stretching vibrations.

Conclusion

While computational data provides a valuable starting point, a comprehensive understanding of the for research and development necessitates rigorous experimental validation. The protocols outlined in this guide represent the industry-standard methodologies for achieving this characterization. By systematically determining properties such as melting point, solubility, and spectroscopic signatures, scientists can build a robust data package that ensures reproducibility and facilitates the compound's successful application in the synthesis of next-generation materials and therapeutics.

References

- BLDpharm. 3,4,5-Trichloro-2,6-dimethylpyridine.

- Guidechem. Pyridine, 3,4,5-trichloro-2,6-diMethyl-.

- PubChem. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701.

- MySkinRecipes. 3,4,5-Trichloro-2,6-dimethylpyridine.

- CymitQuimica. Pyridine, 3,4,5-trichloro-2,6-dimethyl-.

Sources

- 1. 28597-08-2|3,4,5-Trichloro-2,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,4,5-Trichloro-2,6-dimethylpyridine | C7H6Cl3N | CID 610701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trichloro-2,6-dimethylpyridine [myskinrecipes.com]

- 5. Pyridine, 3,4,5-trichloro-2,6-dimethyl- | CymitQuimica [cymitquimica.com]

3,4,5-Trichloro-2,6-dimethylpyridine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4,5-Trichloro-2,6-dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical synthesis.[1] It influences a multitude of critical parameters, including reaction kinetics, purification strategies, formulation design, and bioavailability. 3,4,5-Trichloro-2,6-dimethylpyridine, with its substituted pyridine core, is a compound of interest for creating more complex molecular architectures. Understanding its behavior in various organic solvents is paramount for its effective utilization.

This guide will delve into the structural attributes of 3,4,5-trichloro-2,6-dimethylpyridine, predict its solubility based on established chemical principles, and provide a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of 3,4,5-Trichloro-2,6-dimethylpyridine are summarized in Table 1.

Table 1: Physicochemical Properties of 3,4,5-Trichloro-2,6-dimethylpyridine

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₃N | PubChem |

| Molecular Weight | 210.48 g/mol | PubChem |

| Predicted LogP | 3.54 | Guidechem[2] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | Guidechem[2] |

| Predicted Boiling Point | 240.0 ± 35.0 °C at 760 mmHg | Guidechem[2] |

The predicted octanol-water partition coefficient (LogP) of 3.54 is a strong indicator of the compound's lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2] This high LogP value suggests that 3,4,5-trichloro-2,6-dimethylpyridine will exhibit poor solubility in water and favorable solubility in nonpolar organic solvents.

The parent compound, 2,6-lutidine (2,6-dimethylpyridine), is soluble in a range of common organic solvents, including ether, tetrahydrofuran (THF), and dimethylformamide (DMF), and also demonstrates considerable water solubility.[3][4] However, the addition of three electron-withdrawing chloro groups to the pyridine ring in 3,4,5-trichloro-2,6-dimethylpyridine is expected to significantly alter its solubility profile. These chloro groups increase the molecular weight and surface area, and while they introduce polar C-Cl bonds, their symmetrical arrangement and the overall increase in nonpolar surface area likely enhance its affinity for nonpolar solvents.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes is presented in Table 2.

Table 2: Predicted Qualitative Solubility of 3,4,5-Trichloro-2,6-dimethylpyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The high LogP and the presence of nonpolar methyl and chloro substituents suggest strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-Cl bonds and the nitrogen atom of the pyridine ring. |

| Polar Protic | Ethanol, Methanol, Water | Low | The capacity for hydrogen bonding is limited, and the large nonpolar structure will be difficult to solvate by highly ordered hydrogen-bonding networks. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

3,4,5-Trichloro-2,6-dimethylpyridine (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4,5-trichloro-2,6-dimethylpyridine to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particulates.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 3,4,5-trichloro-2,6-dimethylpyridine of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion and Future Directions

While a definitive, quantitative solubility profile for 3,4,5-trichloro-2,6-dimethylpyridine in various organic solvents is not yet documented in publicly accessible literature, this guide provides a strong foundation for researchers. The physicochemical properties, particularly the high predicted LogP, strongly suggest a preference for nonpolar organic solvents.

The provided experimental protocol offers a robust methodology for determining the precise solubility in any solvent of interest. The data generated from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research. It is recommended that future work focus on the systematic measurement of its solubility across a range of temperatures and in binary solvent mixtures to create a comprehensive solubility database for this important chemical entity.

References

- ChemicalBook. (2019). 2,6-Lutidine-an aromatic organic compound.

- PubChem. (n.d.). 2,6-Lutidine.

- ChemicalBook. (n.d.). 2,6-Lutidine.

- ResearchGate. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)

- PubChem. (n.d.). 3,4,5-Trichloro-2,6-dimethylpyridine.

- Guidechem. (n.d.). Pyridine, 3,4,5-trichloro-2,6-diMethyl-.

Sources

A Comprehensive Technical Guide to 3,4,5-Trichloro-2,6-dimethylpyridine: Synthesis, Reactivity, and Applications

This in-depth guide provides a comprehensive literature review of 3,4,5-trichloro-2,6-dimethylpyridine, a key chlorinated pyridine derivative. Tailored for researchers, scientists, and drug development professionals, this document explores its synthesis, chemical properties, reactivity, and significant role as an intermediate in the agrochemical industry.

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-trichloro-2,6-lutidine, is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with three chlorine atoms and two methyl groups, imparts unique chemical characteristics that are leveraged in the synthesis of more complex molecules. Primarily, it serves as a crucial building block in the development of herbicides and pesticides.[1] This guide will delve into the known scientific data and infer logical synthetic and reactivity pathways based on established principles of organic chemistry.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 3,4,5-trichloro-2,6-dimethylpyridine is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of 3,4,5-Trichloro-2,6-dimethylpyridine

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₃N | PubChem[2] |

| Molecular Weight | 210.49 g/mol | PubChem[2] |

| CAS Number | 28597-08-2 | Guidechem |

| Appearance | White to off-white crystalline solid (inferred) | General knowledge |

| Boiling Point | 240.0 ± 35.0 °C at 760 mmHg (Predicted) | Guidechem |

| LogP | 3.54 (Predicted) | Guidechem |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 3,4,5-trichloro-2,6-dimethylpyridine.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single resonance for the two equivalent methyl groups. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic pyridine ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the methyl carbons, the chlorinated aromatic carbons, and the unchlorinated aromatic carbons. The chemical shifts would be significantly influenced by the presence of the electronegative chlorine and nitrogen atoms.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying 3,4,5-trichloro-2,6-dimethylpyridine. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a key identifying feature. Fragmentation patterns would likely involve the loss of methyl groups and chlorine atoms. PubChem lists a GC-MS entry with a top peak at m/z 209, corresponding to the molecular ion.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

Synthesis and Manufacturing

Proposed Synthesis Workflow: Chlorination of 2,6-Dimethylpyridine

The synthesis would proceed via an electrophilic aromatic substitution pathway, where chlorine acts as the electrophile. The reaction conditions would need to be carefully controlled to achieve the desired trichlorination.

Caption: Proposed workflow for the synthesis of 3,4,5-trichloro-2,6-dimethylpyridine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known chlorination reactions of pyridine derivatives.

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), a dropping funnel, and a thermometer. The apparatus is dried and purged with an inert gas (e.g., nitrogen).

-

Charging Reactants: 2,6-Dimethylpyridine is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or neat). A catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), is added.

-

Chlorination: A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is added dropwise or bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent is quenched (e.g., with a solution of sodium sulfite). The mixture is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove the catalyst and any acidic byproducts.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3,4,5-trichloro-2,6-dimethylpyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3,4,5-trichloro-2,6-dimethylpyridine is dominated by the presence of the three chlorine atoms on the electron-deficient pyridine ring. These chlorine atoms can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atoms at the 4- and potentially the 2- and 6-positions (if not for steric hindrance from the methyl groups) are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction.

Caption: General scheme for nucleophilic aromatic substitution on 3,4,5-trichloro-2,6-dimethylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

3,4,5-Trichloro-2,6-dimethylpyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

This reaction involves the coupling of the chlorinated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl or vinyl substituents. While specific examples with 3,4,5-trichloro-2,6-dimethylpyridine are not abundant in the literature, studies on other polychlorinated pyridines demonstrate the feasibility of this transformation.[3]

The Sonogashira coupling enables the formation of a C-C bond between the chlorinated pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for synthesizing alkynylpyridines. The successful multiple Sonogashira reactions of pentachloropyridine suggest that similar reactivity can be expected for 3,4,5-trichloro-2,6-dimethylpyridine.[4][5]

This reaction allows for the formation of C-N bonds by coupling the chlorinated pyridine with an amine in the presence of a palladium catalyst and a base. This is a key method for synthesizing aminopyridine derivatives. The choice of ligand is crucial for the successful amination of pyridines.[6][7][8][9]

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | Aryl- or Vinyl-substituted pyridine |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base, Ligand | Amino-substituted pyridine |

Applications in Agrochemicals

The primary application of 3,4,5-trichloro-2,6-dimethylpyridine is as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The polychlorinated pyridine scaffold is a common feature in many biologically active molecules.

Herbicides

Many commercial herbicides contain a pyridine ring.[10] The substitution pattern on the ring is crucial for their biological activity. While specific herbicides derived directly from 3,4,5-trichloro-2,6-dimethylpyridine are not explicitly detailed in the readily available literature, it serves as a valuable synthon to create analogs of known herbicidal compounds through the reactions described in the previous section. For instance, it could be a precursor to compounds structurally related to triclopyr, a common herbicide.[11]

Insecticides

Pyridine-based insecticides are a significant class of crop protection agents.[2][12][13] The neonicotinoids, for example, contain a chlorinated pyridine ring. The functionalization of 3,4,5-trichloro-2,6-dimethylpyridine via cross-coupling or nucleophilic substitution reactions can lead to a diverse range of structures with potential insecticidal activity.

Toxicology and Safety

Detailed toxicological data specifically for 3,4,5-trichloro-2,6-dimethylpyridine is limited. However, information on related chlorinated pyridines can provide an indication of its potential hazards.

Chlorinated pyridines, in general, are considered to be toxic. For example, 2-chloropyridine is harmful if swallowed, fatal if it comes into contact with skin, and causes serious eye damage. It is also suspected of causing damage to organs through prolonged or repeated exposure. Given the polychlorinated nature of 3,4,5-trichloro-2,6-dimethylpyridine, it should be handled with extreme caution.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3,4,5-Trichloro-2,6-dimethylpyridine is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the field of agrochemicals. Its reactivity, driven by the presence of multiple chlorine substituents on an activated pyridine ring, allows for a wide range of chemical transformations, including nucleophilic substitutions and various palladium-catalyzed cross-coupling reactions. While detailed public information on its synthesis and specific applications is somewhat limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the specific biological activities of derivatives of 3,4,5-trichloro-2,6-dimethylpyridine could lead to the discovery of new and effective agrochemicals.

References

-

PubChem. 3,4,5-Trichloro-2,6-dimethylpyridine. [Link]

-

PubChem. Triclopyr. [Link]

-

Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link]

-

Ehlers, P., et al. (2011). Multiple Sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. Organic Letters, 13(7), 1618–1621. [Link]

-

Gagnon, D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4258–4261. [Link]

-

Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271–17282. [Link]

-

Organic Syntheses. Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. [Link]

-

Oki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 106-119. [Link]

-

Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 72(38), 20842–20849. [Link]

-

Bakhite, E. A., et al. (2022). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 70(31). [Link]

-